molecular formula C10H7ClN2O B1596943 1-Phenyl-1H-pyrazole-5-carbonyl chloride CAS No. 423768-37-0

1-Phenyl-1H-pyrazole-5-carbonyl chloride

Cat. No.: B1596943
CAS No.: 423768-37-0
M. Wt: 206.63 g/mol
InChI Key: VQDNPUUJEJRRSV-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrazole-5-carbonyl chloride is a chemical compound belonging to the pyrazole family, characterized by its unique structure and reactivity. Pyrazoles are heterocyclic aromatic organic compounds, and this particular derivative is known for its applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis.

Biochemical Analysis

Biochemical Properties

1-Phenyl-1H-pyrazole-5-carbonyl chloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context . These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways, potentially leading to altered cell function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, further influencing cellular function. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, potentially altering its effects on cellular function . Long-term studies have shown that its impact on cells can vary, with some effects becoming more pronounced with prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior . Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in research applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and behavior.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s activity and function within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-pyrazole-5-carbonyl chloride can be synthesized through several methods, including the reaction of 1-phenyl-1H-pyrazole with chloroform in the presence of a suitable catalyst, such as aluminum chloride (AlCl₃). The reaction typically requires controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is often produced using large-scale reactors equipped with advanced temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it more suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-pyrazole-5-carbonyl chloride undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions can introduce different functional groups into the pyrazole ring, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters.

  • Reduction: Amines.

  • Substitution: Various substituted pyrazoles.

Scientific Research Applications

1-Phenyl-1H-pyrazole-5-carbonyl chloride has found applications in several scientific fields:

  • Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.

  • Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions.

  • Material Science: The compound is utilized in the design of advanced materials with specific electronic and optical properties.

  • Industry: It is employed in the production of agrochemicals and dyes.

Comparison with Similar Compounds

  • 1-Phenyl-1H-pyrazole-4-carbonyl chloride

  • 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

  • 1-Phenyl-1H-pyrazole-3-carbonyl chloride

Properties

IUPAC Name

2-phenylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10(14)9-6-7-12-13(9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDNPUUJEJRRSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380189
Record name 1-Phenyl-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423768-37-0
Record name 1-Phenyl-1H-pyrazole-5-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423768-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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